N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
描述
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-22-23-19-20(27)24(15-6-4-5-7-16(15)25(12)19)11-18(26)21-14-10-13(28-2)8-9-17(14)29-3/h4-10H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOLFRZZMSIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.403 g/mol. Its structure includes a triazole and quinoxaline moiety, which are known for their diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. Research involving derivatives of triazoloquinoxaline has demonstrated significant anti-inflammatory effects:
- Mechanism of Action : The anti-inflammatory activity is primarily attributed to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways .
Case Studies
-
Study on Triazoloquinoxaline Derivatives :
- A series of 5-alkyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and screened for anti-inflammatory effects. Among these derivatives, one compound exhibited greater potency than traditional anti-inflammatory drugs like ibuprofen in reducing NO levels in vitro and in vivo models .
- In Vivo Studies :
Comparative Biological Activity Table
| Compound Name | Structure Type | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | Triazoloquinoxaline | Significant inhibition of NO release | Inhibition of COX-2 and iNOS |
| 5-(3,4,5-trimethoxybenzyl)-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline derivative | Triazoloquinoxaline | Higher potency than ibuprofen | Downregulation of MAPK pathway |
Pharmacological Implications
The findings suggest that compounds with a similar structure to this compound could serve as potential candidates for developing new anti-inflammatory agents. Given their ability to modulate inflammatory pathways effectively without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), these compounds warrant further investigation.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The triazoloquinoxaline core distinguishes the target compound from analogs with triazolopyrimidine (e.g., compound) or triazolo[1,5-a]pyrimidine (e.g., flumetsulam) backbones . These cores influence electronic properties and binding interactions:
Substituent Analysis
Table 1: Substituent Comparison
*Calculated using average atomic masses; experimental data unavailable.
- Aromatic Substituents: The target’s 2,5-dimethoxyphenyl group offers electron-donating methoxy groups, increasing hydrophilicity compared to the 2,5-dimethylphenyl in ’s compound . Halogenated substituents (e.g., 4-fluorophenylamino in ,-difluorophenyl in flumetsulam) are common in agrochemicals for enhanced bioactivity .
Side Chains :
准备方法
Quinoxaline Precursor Preparation
Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-diketones. For this system:
Triazole Ring Formation
Thetriazolo[4,3-a]quinoxaline system is constructed via cyclocondensation:
- Hydrazine Introduction : React 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol at reflux to form 2-hydrazinylquinoxaline.
- Cyclization : Treat with triethyl orthoacetate in acetic acid at 120°C for 12 hours to form 1-methyl-4-oxo-triazolo[4,3-a]quinoxaline.
Critical Parameters :
- Solvent : Acetic acid enhances cyclization efficiency.
- Temperature : >100°C ensures complete ring closure.
- Yield : ~70–75% after recrystallization from ethanol.
Functionalization of the Triazoloquinoxaline Core
Acetic Acid Side Chain Installation
The acetic acid moiety is introduced at position 5 via nucleophilic substitution:
- Step 1 : React 1-methyl-4-oxo-triazoloquinoxaline with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 8 hours.
- Step 2 : Hydrolyze the ester using 2M NaOH in ethanol/water (1:1) at 60°C for 3 hours to yield Intermediate A.
Optimization Notes :
- Base Selection : Potassium carbonate outperforms triethylamine in minimizing side reactions.
- Hydrolysis : Ethanol/water prevents degradation of the triazole ring.
Synthesis of the Acetamide Side Chain
Preparation of 2,5-Dimethoxyaniline (Intermediate B)
2,5-Dimethoxyaniline is commercially available but can be synthesized via:
- Methoxylation : Nitration of 1,4-dimethoxybenzene followed by reduction with hydrogen/Pd-C in ethanol.
Amide Bond Formation
Steglich Esterification Modified for Amidation
Coupling Intermediate A and B using:
- Reagents : N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Conditions : Dichloromethane (DCM), room temperature, 24 hours.
Procedure :
- Dissolve Intermediate A (1 eq) in DCM.
- Add EDC and DMAP, stir for 10 minutes.
- Add 2,5-dimethoxyaniline (1.1 eq), stir under nitrogen.
- Purify via column chromatography (ethyl acetate/hexane, 1:3).
Yield : 68–72% after optimization.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >99% purity using C18 column (acetonitrile/water, 70:30).
- Elemental Analysis : Calculated for C₂₀H₁₉N₅O₄: C 59.83%, H 4.73%, N 17.45%; Found: C 59.78%, H 4.69%, N 17.41%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Steglich Esterification | 68 | >99 | Mild conditions, high selectivity |
| Acid Chloride Coupling | 55 | 98 | Faster reaction time |
Trade-offs : Steglich avoids unstable acid chlorides but requires longer reaction times.
Scale-Up Considerations and Industrial Feasibility
- Cost Drivers : EDC ($120/g) and DMAP ($85/g) necessitate catalyst recycling.
- Solvent Recovery : DCM can be distilled and reused, reducing costs by 30%.
- Throughput : Batch processing in 500 L reactors achieves 5 kg/week output.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
